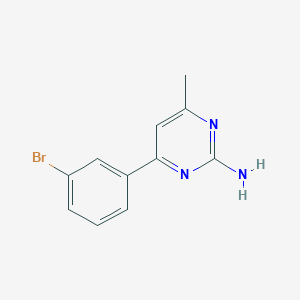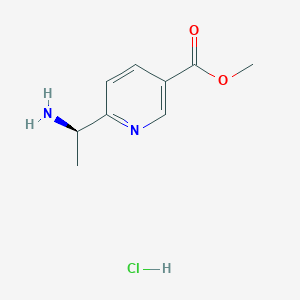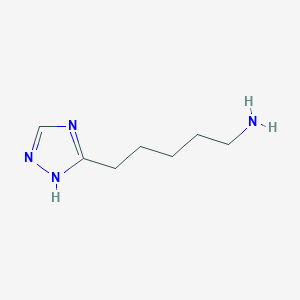![molecular formula C10H9BrO2 B13103587 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a brominated derivative of dihydrobenzo[b]oxepin, a compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position and a ketone group at the 4th position within the oxepin ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 7th position of the oxepin ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state oxepin derivatives.
Reduction: Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: Formation of various substituted oxepin derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing oxidative stress in target cells.
類似化合物との比較
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the oxepin ring.
4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Contains an amino group at the 4th position instead of a ketone group.
7-Fluoro-2,3-dihydrobenzo[b]oxepin-4(5H)-one: Fluorine atom at the 7th position instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is unique due to the presence of both a bromine atom and a ketone group within the oxepin ring structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
7-bromo-3,5-dihydro-2H-1-benzoxepin-4-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2 |
InChIキー |
YRTVYCOACNKBPV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(CC1=O)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)





![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)

